molecular formula C12H15ClF2N2O B1659375 1-(5-Chloropentyl)-3-(2,4-difluorophenyl)urea CAS No. 647824-96-2

1-(5-Chloropentyl)-3-(2,4-difluorophenyl)urea

Cat. No.: B1659375
CAS No.: 647824-96-2
M. Wt: 276.71 g/mol
InChI Key: WXBWLPAZPIFJDK-UHFFFAOYSA-N
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Description

1-(5-Chloropentyl)-3-(2,4-difluorophenyl)urea is a synthetic urea derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a urea core symmetrically substituted with a 5-chloropentyl chain and a 2,4-difluorophenyl ring, a structure associated with potent bioactivity. This compound is designed for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Potential Research Applications and Value Based on its structural similarity to documented compounds, this chemical is anticipated to be a valuable tool for investigating signal transduction pathways. The 5-chloropentyl moiety is a common structural feature in synthetic cannabinoid receptor agonists, such as those found in JWH-122, suggesting potential utility in studying the endocannabinoid system . Furthermore, closely related 1-(phenethyl)urea analogs have been identified as potent negative allosteric modulators (NAMs) of the Cannabinoid Type-1 (CB1) receptor . These modulators have shown promise in preclinical research for attenuating the reinstatement of cocaine-seeking behavior, highlighting their potential in neuropharmacology and addiction studies . Handling and Storage Researchers should handle this compound with appropriate precautions, using personal protective equipment. It should be stored in a cool, dry place, protected from light to maintain long-term stability.

Properties

IUPAC Name

1-(5-chloropentyl)-3-(2,4-difluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClF2N2O/c13-6-2-1-3-7-16-12(18)17-11-5-4-9(14)8-10(11)15/h4-5,8H,1-3,6-7H2,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBWLPAZPIFJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)NCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381633
Record name 1-(5-chloropentyl)-3-(2,4-difluorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647824-96-2
Record name 1-(5-chloropentyl)-3-(2,4-difluorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Urea Formation via Amine-Isocyanate Coupling

The most direct route to 1-(5-chloropentyl)-3-(2,4-difluorophenyl)urea involves the reaction of 5-chloropentylamine with 2,4-difluorophenyl isocyanate (Fig. 1). This method, derived from analogous urea syntheses, proceeds under mild conditions, typically in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

Procedure :

  • Step 1 : Dissolve 5-chloropentylamine (1.0 equiv.) in DCM under nitrogen atmosphere.
  • Step 2 : Add 2,4-difluorophenyl isocyanate (1.05 equiv.) dropwise at 0°C.
  • Step 3 : Stir the reaction mixture at room temperature for 12–24 hours.
  • Step 4 : Quench with water, extract with DCM, dry over sodium sulfate, and concentrate.
  • Step 5 : Purify the crude product via recrystallization (ethyl acetate/hexanes).

Optimization Insights :

  • Excess isocyanate (1.05–1.1 equiv.) ensures complete amine consumption.
  • Anhydrous conditions prevent hydrolysis of the isocyanate to the corresponding amine.
  • Recrystallization yields the pure product as a white solid (mp 140–142°C).

Phosgene-Free Synthesis Using Carbamate Intermediates

To circumvent phosgene-related hazards, alternative methodologies employ carbamate intermediates. A two-step protocol utilizes S,S-dimethyl dithiocarbonate (DMDTC) as a carbonylating agent:

Procedure :

  • Step 1 : React 5-chloropentylamine with DMDTC (1:1 molar ratio) in water at 60°C for 6 hours to form the S-methyl N-(5-chloropentyl)thiocarbamate intermediate.
  • Step 2 : Treat the intermediate with 2,4-difluoroaniline (1.0 equiv.) at 70°C for 12 hours.
  • Step 3 : Isolate the urea via filtration and wash with cold ethanol.

Advantages :

  • Avoids toxic isocyanates and phosgene derivatives.
  • Water as a solvent aligns with green chemistry principles.
  • Yields exceed 85% with high purity (>95% by HPLC).

Solid-Phase Synthesis for High-Throughput Applications

Solid-phase approaches enable rapid parallel synthesis, particularly useful for generating urea derivatives in drug discovery. The method involves:

  • Step 1 : Immobilize 2,4-difluoroaniline onto Wang resin via a photolabile linker.
  • Step 2 : Treat the resin-bound amine with triphosgene (0.33 equiv.) in DCM to generate the isocyanate in situ.
  • Step 3 : React with 5-chloropentylamine (3.0 equiv.) for 24 hours.
  • Step 4 : Cleave the product from the resin using UV light (365 nm) and purify via flash chromatography.

Key Data :

  • Purity: 92–95% (LC-MS).
  • Yield: 70–75% after purification.

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. A representative protocol includes:

  • Step 1 : Mix 5-chloropentylamine (1.0 equiv.) and 2,4-difluorophenyl isocyanate (1.05 equiv.) in acetonitrile.
  • Step 2 : Irradiate at 100°C for 15 minutes (300 W).
  • Step 3 : Cool, filter, and recrystallize from ethanol/water.

Performance Metrics :

  • Yield: 89%.
  • Reaction time: 15 minutes vs. 24 hours conventionally.

Analytical Characterization and Quality Control

Robust characterization ensures the identity and purity of this compound:

Spectroscopic Data :

  • ESI-MS : m/z 277.1 [M + H]⁺.
  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.35 (m, 1H, ArH), 6.95–6.85 (m, 2H, ArH), 4.65 (t, J = 6.8 Hz, 1H, NH), 3.45 (q, J = 6.4 Hz, 2H, CH₂Cl), 1.80–1.40 (m, 6H, CH₂).

Chromatographic Purity :

  • HPLC (C18, 70:30 MeOH/H₂O): Retention time = 8.2 min, purity >98%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time Scalability
Amine-Isocyanate Coupling 82–88 95–98 12–24 h High
Phosgene-Free 85–90 95–97 18 h Moderate
Solid-Phase 70–75 92–95 48 h Low
Microwave-Assisted 89 98 0.25 h High

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloropentyl)-3-(2,4-difluorophenyl)urea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Chloropentyl)-3-(2,4-difluorophenyl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloropentyl)-3-(2,4-difluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 1-(5-Chloropentyl)-3-(2,4-difluorophenyl)urea with structurally related urea derivatives, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Weight Key Properties Biological Activity References
This compound (Target) 5-Chloropentyl, 2,4-difluorophenyl ~287.7* High lipophilicity (predicted); potential for enhanced cellular uptake Inferred antifungal/antibacterial activity N/A
1-(4-Bromophenyl)-3-(5-((2-(2,4-difluorophenyl)-...thiadiazol-2-yl)urea (8d) 4-Bromophenyl, thiadiazole-thio 489.0 Melting point: 155–160°C; 98% purity Antifungal (in vitro/in vivo evaluation)
1-(4-Hydroxyadamantan-1-yl)-3-(2,4-difluorophenyl)urea (4d) Hydroxyadamantane, 2,4-difluorophenyl 320.8 Synthesized via NaBH4 reduction; solubility influenced by adamantane Soluble epoxide hydrolase inhibition
1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urea 2-Methylpropyl, 2,4-difluorophenyl 228.2 Commercial availability; low molecular weight Early-stage research (no analytical data)
1-(3-Chloro-4-methylphenyl)-3-(1-hydroxybutan-2-yl)urea 3-Chloro-4-methylphenyl, hydroxybutyl 244.1 Storage at +4°C; 95% purity Building block for drug discovery
1-(5-Chloro-2-methoxyphenyl)-3-(3,4-dichlorophenyl)urea Chloro-methoxyphenyl, dichlorophenyl 385.6 CAS: 401586-34-3; halogen-rich structure Unspecified (industrial/medicinal use)

*Molecular weight calculated based on formula.

Key Insights from Comparative Analysis

Substituent Impact on Lipophilicity :

  • The 5-chloropentyl chain in the target compound likely increases lipophilicity compared to shorter alkyl chains (e.g., 2-methylpropyl in ) or polar groups (e.g., hydroxyadamantane in ). This may improve blood-brain barrier penetration or tissue distribution .
  • Halogenated aryl groups (e.g., 2,4-difluorophenyl, bromophenyl) enhance metabolic stability and target binding via hydrophobic interactions, as seen in antifungal agents like compound 8d .

Biological Activity Trends :

  • Compounds with thiadiazole-thio moieties (e.g., 8d) exhibit potent antifungal activity, suggesting that the target compound’s chloropentyl group could serve as a bioisostere for similar applications .
  • Hydroxyadamantane-containing ureas (e.g., 4d) demonstrate solubility challenges due to their bulky structure, whereas the linear chloropentyl chain may offer a balance between solubility and permeability .

Synthetic and Analytical Considerations :

  • High-purity analogs (e.g., 8d at 98% purity via RP-HPLC ) underscore the importance of rigorous characterization for the target compound.
  • Commercial availability of simpler ureas (e.g., ) highlights scalability challenges for complex derivatives like the target compound.

Biological Activity

1-(5-Chloropentyl)-3-(2,4-difluorophenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer therapies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.

The compound belongs to the class of urea derivatives, which are known for their diverse biological activities. The specific structural features of this compound contribute to its pharmacological profile.

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of various urea derivatives, including this compound. Notably, a related compound (5-23), which shares structural similarities, exhibited significant inhibitory activity against bladder cancer cells (T24 cell line) with an IC50 value of 4.58 ± 0.24 μM. This suggests that similar compounds may also possess potent anticancer properties .

The mechanism of action for urea derivatives often involves the induction of apoptosis and necroptosis in cancer cells. For instance, compound 5-23 was shown to activate caspases at lower concentrations, leading to apoptotic cell death, while higher concentrations resulted in necroptotic cell death via the RIPK1/RIPK3/MLKL signaling pathway. Such dual mechanisms may be relevant for understanding the biological activity of this compound .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound can inhibit cancer cell proliferation in a dose- and time-dependent manner. For example:

  • IC50 Values : The compound exhibited IC50 values that were significantly lower than those of established anticancer drugs like regorafenib and gemcitabine, indicating a potential for higher efficacy .
  • Selectivity : The selectivity index (SI) for these compounds was also favorable, suggesting lower toxicity towards normal human cells compared to cancer cells .

Pharmacokinetics

Pharmacokinetic studies indicate that urea derivatives can have improved absorption and distribution profiles compared to traditional chemotherapeutics. This is crucial for developing effective treatment regimens with fewer side effects. Research has shown that certain derivatives possess favorable pharmacokinetic properties in animal models .

Case Studies

A notable case study involved the evaluation of a series of urea derivatives against various cancer cell lines. The results indicated that certain modifications in the molecular structure could enhance biological activity significantly:

  • Cell Lines Tested : A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer).
  • Comparative Efficacy : The most potent derivative demonstrated IC50 values comparable to established treatments, highlighting the potential utility of these compounds in clinical settings .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 1-(5-Chloropentyl)-3-(2,4-difluorophenyl)urea, and how do reaction conditions impact yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic addition of 2,4-difluoroaniline to 5-chloropentyl isocyanate. Key parameters include solvent choice (e.g., dichloromethane or toluene), temperature (reflux conditions), and base catalysts (e.g., triethylamine to neutralize HCl byproducts). Yield optimization may require adjusting stoichiometric ratios of reactants and reaction time, as demonstrated in analogous urea syntheses .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and alkyl chain signals (δ 1.5–3.5 ppm).
  • ¹⁹F NMR : Characterize fluorine environments (e.g., δ -110 to -120 ppm for difluorophenyl groups).
  • FT-IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ and fragmentation patterns. These methods are validated in structurally related urea derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in ¹H NMR data when synthesizing derivatives with variable halogen substituents?

  • Methodological Answer : Contradictions in chemical shifts may arise from solvent polarity, temperature, or steric/electronic effects of substituents. For example, electron-withdrawing fluorine atoms deshield adjacent protons, shifting signals downfield. Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) and controlled temperature settings. Cross-validate with computational chemistry tools (e.g., DFT calculations) to predict and reconcile experimental vs. theoretical shifts, as applied in analogous studies .

Q. What in vitro models are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Antifungal Assays : Test against Candida spp. using broth microdilution (CLSI M27 guidelines) to determine MIC values.
  • Kinase Inhibition : Screen against p38 MAPK via ATP-competitive assays, monitoring IC₅₀ using fluorescence polarization.
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity. These methods are validated for urea-based inhibitors and antifungal agents .

Q. How do steric and electronic properties of the chloropentyl chain influence solubility and bioavailability?

  • Methodological Answer : The 5-chloropentyl group increases hydrophobicity, reducing aqueous solubility. Evaluate logP values via shake-flask or HPLC methods. To improve bioavailability, consider PEGylation or prodrug strategies. Solubility can be experimentally measured using dynamic light scattering (DLS) or nephelometry, as described for similar lipophilic ureas .

Data Analysis and Optimization

Q. What strategies mitigate low yields in large-scale syntheses of halogenated ureas?

  • Methodological Answer :

  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures).
  • Catalysis : Employ Lewis acids (e.g., ZnCl₂) to accelerate isocyanate-amine coupling.
  • Process Monitoring : Track reaction progress via TLC or in situ IR. Yield improvements from 10% to >80% have been achieved in related syntheses by optimizing these parameters .

Q. How can researchers validate the absence of toxic byproducts in final formulations?

  • Methodological Answer : Use LC-MS/MS to detect trace impurities (e.g., unreacted isocyanates or chlorinated intermediates). Compare retention times and fragmentation patterns against reference standards. Purity ≥98% can be confirmed via RP-HPLC with UV detection (λ = 254 nm), as demonstrated in pharmaceutical-grade urea derivatives .

Experimental Design

Q. What computational tools predict the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with fungal CYP51 or p38 MAPK.
  • MD Simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess stability of ligand-receptor complexes.
  • QSAR Models : Corrogate substituent effects (e.g., Cl/F position) with bioactivity data from analogous compounds. These approaches are validated in urea-based drug design .

Q. How do substituent positions (e.g., 2,4-difluorophenyl vs. 3,4-dichlorophenyl) alter biological activity?

  • Methodological Answer : Synthesize derivatives with systematic substituent variations and compare bioactivity profiles. For example, 2,4-difluorophenyl groups enhance antifungal activity due to increased electronegativity and membrane penetration, while 3,4-dichloro analogs may improve kinase inhibition via hydrophobic interactions. Structure-activity relationships (SAR) should be analyzed using regression models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Chloropentyl)-3-(2,4-difluorophenyl)urea
Reactant of Route 2
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1-(5-Chloropentyl)-3-(2,4-difluorophenyl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.